2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine hydrochloride
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Overview
Description
2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an isopropyl group attached to the imidazole ring and an ethanamine side chain. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.
Attachment of the Ethanamine Side Chain: The ethanamine side chain can be introduced through nucleophilic substitution reactions using ethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as crystallization and chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethanamine side chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl halides, and other electrophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted imidazole derivatives with various functional groups attached.
Scientific Research Applications
2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The ethanamine side chain may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Imidazol-4-yl)ethanamine hydrochloride
- 2-(1H-Imidazol-2-yl)ethanamine dihydrochloride
- 2-(2-Nitroimidazol-1-yl)ethanamine
Uniqueness
2-(2-Isopropyl-1H-imidazol-4-yl)ethanamine hydrochloride is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent and its utility in various research applications.
Properties
Molecular Formula |
C8H16ClN3 |
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Molecular Weight |
189.68 g/mol |
IUPAC Name |
2-(2-propan-2-yl-1H-imidazol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H15N3.ClH/c1-6(2)8-10-5-7(11-8)3-4-9;/h5-6H,3-4,9H2,1-2H3,(H,10,11);1H |
InChI Key |
XSPGZXSQEFYZQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(N1)CCN.Cl |
Origin of Product |
United States |
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